molecular formula C12H11ClN2 B2446420 4-chloro-N-(pyridin-3-ylmethyl)aniline CAS No. 29083-43-0

4-chloro-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B2446420
CAS No.: 29083-43-0
M. Wt: 218.68
InChI Key: MLOJAKGCMJIRQY-UHFFFAOYSA-N
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Description

4-chloro-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C12H11ClN2 and a molecular weight of 218.68 g/mol . It is a specialty product often used in proteomics research . The compound consists of a pyridine ring attached to a benzene ring via a methylene bridge, with a chlorine atom substituting one of the hydrogen atoms on the benzene ring.

Properties

IUPAC Name

4-chloro-N-(pyridin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOJAKGCMJIRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324322
Record name 4-chloro-N-(pyridin-3-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

29083-43-0
Record name 4-chloro-N-(pyridin-3-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of 4-chloroaniline with pyridine-3-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination reaction, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(pyridin-3-ylmethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted anilines

Scientific Research Applications

Medicinal Chemistry

4-chloro-N-(pyridin-3-ylmethyl)aniline is being investigated for its potential as a drug candidate in several therapeutic areas:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation. For example, studies have indicated its role in activating nicotinamide adenine dinucleotide (NAD) pathways, which are crucial for cellular metabolism and survival .
  • Anti-inflammatory Properties : Research has suggested that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Biological Studies

The compound is utilized in biological research to explore enzyme interactions and receptor binding:

  • Enzyme Inhibition : It acts as an inhibitor by binding to the active sites of specific enzymes, thus blocking their activity. This property is essential for studying metabolic pathways and disease processes .
  • Receptor Binding Studies : Its interaction with various receptors allows researchers to understand signaling pathways better, particularly in neurobiology and cancer research .

Industrial Applications

In the industrial sector, this compound is used in:

  • Dyes and Pigments : The compound serves as an intermediate in synthesizing dyes and pigments due to its unique chemical structure that allows for various substitutions and modifications .
  • Specialty Chemicals : It finds applications in developing new materials with specific properties, such as electronic or optical materials, owing to its chemical reactivity.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of specific cancer cell lines. The mechanism involved the downregulation of key survival pathways mediated by NAD+ levels .

Case Study 2: Enzyme Interaction

In another research project, the compound was evaluated for its inhibitory effects on a specific enzyme linked to metabolic disorders. The results indicated a high binding affinity, suggesting potential therapeutic uses in metabolic regulation .

Mechanism of Action

The mechanism of action of 4-chloro-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(pyridin-2-ylmethyl)aniline
  • 4-chloro-N-(pyridin-4-ylmethyl)aniline
  • 4-chloro-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

4-chloro-N-(pyridin-3-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the pyridine ring enhances its reactivity and binding affinity to molecular targets, making it a valuable compound in various research applications .

Biological Activity

4-chloro-N-(pyridin-3-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro group attached to an aniline moiety, which is further substituted with a pyridine ring. This unique substitution pattern enhances its reactivity and binding affinity to various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thus blocking their catalytic activity. This mechanism is crucial in the development of enzyme inhibitors for therapeutic purposes.
  • Receptor Modulation : It may also interact with various receptors, modulating their signaling pathways. This interaction can lead to altered physiological responses, making it a candidate for drug development in areas such as cancer therapy and antimicrobial treatments .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL

These results suggest that the compound could be developed into an antibacterial agent .

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Further investigation is required to elucidate the precise pathways involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
4-chloro-N-(pyridin-2-ylmethyl)anilineDifferent pyridine substitutionModerate antibacterial activity
4-chloro-N-(pyridin-4-ylmethyl)anilineDifferent pyridine substitutionLower anticancer potential
4-chloroanilineLacks pyridine ringLimited biological activity

The presence of the pyridine ring and the chloro group in this compound contributes to its enhanced biological activities compared to these similar compounds .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various aniline derivatives, this compound was highlighted for its significant inhibition of bacterial growth. The study utilized a series of tests including disk diffusion and broth microdilution methods, confirming its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

Another research project focused on evaluating the anticancer properties of this compound against several cancer cell lines. Results indicated that it induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic window for future drug development .

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